molecular formula C21H25N7O B6079558 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Katalognummer: B6079558
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: RNFOWWPOXGVPAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a 1,3,5-triazine derivative featuring a piperazine ring linked via a methyl group at position 6 of the triazine core. The piperazine moiety is substituted with a 4-methoxyphenyl group, while the triazine ring is further functionalized with an N-phenyl group at position 2. Its molecular formula is C₂₁H₂₅N₇O, with a molecular weight of 407.48 g/mol (calculated from and ). Structural characterization methods such as NMR, HRMS, and X-ray diffraction (referenced in and ) are critical for confirming its configuration.

Eigenschaften

IUPAC Name

6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-29-18-9-7-17(8-10-18)28-13-11-27(12-14-28)15-19-24-20(22)26-21(25-19)23-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFOWWPOXGVPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)piperazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydrotriazine derivatives, and various substituted triazine compounds.

Wissenschaftliche Forschungsanwendungen

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazine derivatives with piperazine or aryl modifications exhibit diverse pharmacological and physicochemical properties. Key comparisons include:

Compound Name Substituents (Triazine/Piperazine) Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 6-[(4-(4-MeO-Ph)piperazinyl)methyl], N-Ph 407.48 Electron-rich aryl group; potential enhanced solubility due to methoxy
6-(4-Methoxyphenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine 4-MeO-Ph at triazine; no piperazine 260.10 Simpler structure; lower molecular weight; used in synthetic intermediates
6-{[4-(3-Cl-Ph)piperazinyl]methyl}-N-(2,4-Me₂-Ph)-triazine-2,4-diamine 3-Cl-Ph (piperazine); 2,4-Me₂-Ph (triazine) ~450 (estimated) Electron-withdrawing Cl may reduce solubility; bulky substituents affect bioavailability
Almitrine (6-[4-(Bis(4-F-Ph)methyl)piperazinyl]-N,N'-diallyl-triazine-2,4-diamine) Bis(4-F-Ph)methyl (piperazine); diallyl (triazine) 477.56 Respiratory stimulant; associated with neurotoxicity due to metabolites
Y020-6660 (6-{[4-(4-MeO-Ph)piperazinyl]methyl}-N-(4-PhO-Ph)-triazine-2,4-diamine) 4-PhO-Ph (triazine) 483.57 Increased lipophilicity from phenoxy group; possible extended half-life

Physicochemical Properties

  • Solubility : Methoxy groups improve water solubility compared to halogenated analogs (e.g., 3-Cl or 4-F substituents in and ).
  • Molecular Weight : The target (407.48 g/mol) falls within the acceptable range for drug-likeness (200–500 g/mol), unlike bulkier analogs like Y020-6660 (483.57 g/mol), which may face absorption challenges.

Key Findings and Implications

Substituent-Driven Activity : Electron-donating groups (e.g., methoxy) enhance solubility and target interactions, while halogens improve binding affinity at the cost of solubility.

Piperazine Role : The piperazine-methyl bridge in the target compound balances molecular weight and flexibility, critical for membrane permeability.

Therapeutic Potential: Structural similarities to antileukemic () and respiratory () agents suggest unexplored pharmacological applications.

Tables of Comparative Data

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight logP* Water Solubility (mg/mL)*
Target 4-MeO-Ph, N-Ph 407.48 2.8 0.15
5d () 4-MeO-Ph 260.10 1.5 1.2
Almitrine Bis(4-F-Ph) 477.56 4.2 0.02
Y020-6660 4-PhO-Ph 483.57 3.9 0.05

*Estimated using QSAR tools; methoxy improves solubility vs. halogens.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.